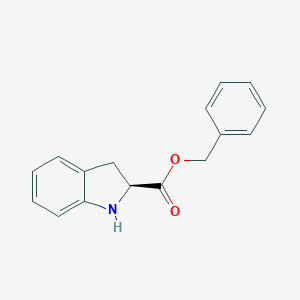

(S)-Indoline-2-carboxylic acid benzyl ester

Description

BenchChem offers high-quality (S)-Indoline-2-carboxylic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Indoline-2-carboxylic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-9,15,17H,10-11H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXDJQBRIWOQOB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649603 | |

| Record name | Benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120925-75-9 | |

| Record name | Benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Indoline-2-carboxylic acid benzyl ester synthesis methods

An In-depth Technical Guide to the Synthesis of (S)-Indoline-2-carboxylic acid Benzyl Ester

Introduction: The Strategic Importance of a Chiral Synthon

(S)-Indoline-2-carboxylic acid benzyl ester (CAS No. 120925-75-9) is a crucial chiral building block in the landscape of modern pharmaceutical synthesis.[1][2] Its rigid bicyclic structure, derived from the amino acid tryptophan, combined with the versatile benzyl ester protecting group, makes it a highly sought-after intermediate. Most notably, it serves as a key precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril, which are cornerstones in the management of hypertension and cardiovascular diseases.[3] The stereochemical integrity of the (S)-enantiomer is paramount for biological activity, demanding synthetic routes that are not only efficient and scalable but also stereoretentive.

This guide provides an in-depth analysis of the primary methodologies for the synthesis of (S)-Indoline-2-carboxylic acid benzyl ester. We will dissect the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer field-proven insights into the practical challenges and strategic considerations essential for researchers, chemists, and drug development professionals.

Part 1: Direct Esterification of (S)-Indoline-2-carboxylic Acid with Benzyl Alcohol

The most direct pathway to the target molecule involves the formation of an ester bond between the parent carboxylic acid and benzyl alcohol. This transformation can be achieved through several classic and modern esterification protocols, each with a distinct operational profile.

Method A: Fischer-Speier Esterification (Acid Catalysis)

The Fischer-Speier esterification is a foundational method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] It is an equilibrium-driven process where the removal of water is critical to achieving high conversion.[5][6]

Causality and Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH).[6] This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic benzyl alcohol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired benzyl ester.[7]

Sources

- 1. 120925-75-9|(S)-Benzyl indoline-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. (S)-INDOLINE-2-CARBOXYLIC ACID BENZYL ESTER | 120925-75-9 [chemicalbook.com]

- 3. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

(S)-Indoline-2-carboxylic acid Benzyl Ester: A Comprehensive Guide to its Physicochemical Properties, Synthesis, and Characterization

An In-depth Technical Guide

Abstract

(S)-Indoline-2-carboxylic acid benzyl ester is a significant chiral building block in modern organic synthesis, primarily recognized for its role as a key intermediate in the manufacturing of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril.[1] As a derivative of (S)-Indoline-2-carboxylic acid—a constrained cyclic analog of both proline and phenylalanine—its unique stereochemical and conformational properties are of considerable interest to researchers in medicinal chemistry and drug development.[2] This technical guide provides a comprehensive overview of the physicochemical properties, a detailed protocol for its synthesis and purification, and a robust framework for its analytical characterization. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability for scientists in the field.

Introduction and Molecular Overview

(S)-Indoline-2-carboxylic acid, the precursor to the title compound, is a non-proteinogenic amino acid that garners significant attention for its ability to mimic both L-proline and L-phenylalanine.[2] This structural constraint, arising from the fusion of an aromatic ring to the pyrrolidine core, imparts a fixed orientation to the side chain, making it a valuable tool for designing novel secondary structures in peptides and peptidomimetics.[2]

The conversion of the carboxylic acid to its benzyl ester is a critical synthetic transformation. The benzyl ester serves two primary functions:

-

Carboxyl Protection: The benzyl group is a widely used protecting group for carboxylic acids, which is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis.

-

Enhanced Lipophilicity: Esterification increases the molecule's lipophilicity, often improving its solubility in organic solvents used in subsequent synthetic steps and facilitating purification by standard chromatographic techniques.

This guide focuses exclusively on the (S)-enantiomer, which is the stereoisomer relevant to the synthesis of specific pharmaceutical agents.

Caption: Chemical structure and key identifiers.

Physicochemical Properties

Comprehensive experimental data for the benzyl ester is not extensively documented in publicly available literature. The following table summarizes known identifiers and provides expected properties based on its chemical structure and data from its parent acid. Empirical determination is strongly recommended for any critical application.

| Property | Value / Expected Value | Source / Rationale |

| CAS Number | 120925-75-9 | [3][4] |

| Molecular Formula | C₁₆H₁₅NO₂ | [3] |

| Molecular Weight | 253.30 g/mol | [3] |

| Appearance | Expected to be a white to off-white solid or a viscous oil at room temperature. | Based on the parent acid's solid form and the addition of the bulky benzyl group. |

| Melting Point | Not widely reported. The parent acid, (S)-Indoline-2-carboxylic acid, has a melting point of ~177 °C (with decomposition).[5] | The ester is expected to have a significantly different, likely lower, melting point. |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) and poorly soluble in water. | The parent acid is slightly soluble in water[5]; esterification drastically reduces aqueous solubility. |

| Optical Rotation [α] | Specific value not reported. The parent acid is levorotatory, e.g., [α]²⁰/D −114° (c=1 in 1 M HCl). | The sign and magnitude will differ from the parent acid but should be a measurable, specific value. |

Synthesis and Purification Workflow

The synthesis of (S)-Indoline-2-carboxylic acid benzyl ester is most reliably achieved via the esterification of its parent carboxylic acid. The choice of methodology is critical to prevent side reactions, such as N-benzylation.

Causality Behind Experimental Choices

The selected protocol involves the reaction of (S)-Indoline-2-carboxylic acid with benzyl bromide in the presence of a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃).

-

Choice of Benzylating Agent: Benzyl bromide is highly reactive and effective for this transformation. Benzyl chloride is an alternative but may require more forcing conditions.[6]

-

Choice of Base: Cesium carbonate is an ideal choice. Its high solubility in polar aprotic solvents (like DMF) and the "cesium effect"—which enhances the nucleophilicity of the carboxylate anion—promote efficient O-alkylation (esterification) over competing N-alkylation. Using a stronger, more nucleophilic base could lead to a mixture of products.

-

Choice of Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it readily dissolves the carboxylate salt and starting materials, facilitating a homogenous reaction mixture.

-

Temperature Control: The reaction is initially conducted at room temperature to ensure controlled formation of the cesium carboxylate salt before gentle heating is applied to drive the esterification to completion.

Caption: General workflow for synthesis and purification.

Step-by-Step Experimental Protocol

Materials:

-

(S)-Indoline-2-carboxylic acid (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-Indoline-2-carboxylic acid (1.0 eq) and anhydrous DMF.

-

Stir the solution at room temperature and add cesium carbonate (1.5 eq) portion-wise. Allow the mixture to stir for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 50°C and stir until Thin-Layer Chromatography (TLC) analysis (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) indicates complete consumption of the starting acid.

-

Cool the reaction to room temperature and carefully pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally brine. This washing sequence removes residual DMF and unreacted starting materials.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure (S)-Indoline-2-carboxylic acid benzyl ester.

Analytical Characterization Framework

A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the synthesized ester. This constitutes a self-validating system for the protocol.

Caption: A logical workflow for analytical characterization.

Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy:

-

Rationale: NMR is the most powerful tool for unambiguous structure elucidation. The proton and carbon spectra will have characteristic signals confirming the presence of both the indoline and benzyl moieties.

-

Expected ¹H NMR Signals (in CDCl₃): Peaks in the δ 7.0-7.5 ppm range (multiplets, corresponding to the 9 aromatic protons), a singlet around δ 5.2 ppm (for the 2 benzylic -CH₂- protons), a characteristic signal for the chiral proton at the C2 position of the indoline ring, and signals for the C3 methylene protons of the indoline ring.[2]

-

Expected ¹³C NMR Signals (in CDCl₃): A signal for the ester carbonyl carbon around δ 170-175 ppm, multiple signals in the aromatic region (δ 110-150 ppm), a signal for the benzylic carbon around δ 67 ppm, and signals for the C2 and C3 carbons of the indoline core.[2]

-

-

Mass Spectrometry (MS):

-

Rationale: MS confirms the molecular weight of the compound.

-

Expected Result: Using electrospray ionization (ESI+), the primary observed ion should be the protonated molecule [M+H]⁺ at m/z 254.3. The molecular ion [M]⁺ at m/z 253.3 may also be observed.

-

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups.

-

Expected Absorption Bands: A strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the benzyl ester is the most diagnostic peak.[7] Other expected peaks include C-O stretching and absorptions related to the aromatic rings.

-

Chromatographic Purity Assessment

-

Reversed-Phase HPLC (RP-HPLC):

-

Rationale: RP-HPLC is the standard for determining the chemical purity of the final compound.

-

Methodology:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol.

-

Detection: UV detector set to a wavelength where the aromatic system absorbs strongly (e.g., 220 nm or 254 nm).

-

Analysis: The purity is calculated based on the area percentage of the main product peak relative to all other peaks in the chromatogram.

-

-

-

Chiral HPLC:

-

Rationale: Critically important for confirming that no racemization occurred during the synthesis. The biological activity of chiral molecules is often exclusive to one enantiomer.

-

Methodology:

-

Column: A chiral stationary phase (CSP) designed to separate enantiomers (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).

-

Mobile Phase: Typically a mixture of n-hexane and an alcohol modifier like isopropanol.[8]

-

Detection: UV detector.

-

Analysis: The two enantiomers will have distinct retention times. The enantiomeric excess (ee) is calculated from the peak areas of the (S) and any potential (R) enantiomer. For pharmaceutical applications, an ee >99% is typically required.

-

-

Handling, Storage, and Stability

-

Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. (S)-Indoline-2-carboxylic acid and its derivatives can be susceptible to oxidation over time, which may result in coloration.[2] Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.

-

Stability: The benzyl ester is generally stable under neutral conditions. It is sensitive to strong acids and bases, which can catalyze its hydrolysis back to the carboxylic acid and benzyl alcohol. It is also cleaved by catalytic hydrogenation.

Conclusion

(S)-Indoline-2-carboxylic acid benzyl ester is a valuable synthetic intermediate whose utility is defined by its precise stereochemistry and the protective nature of the benzyl group. While detailed physicochemical data is sparse, its properties can be reliably inferred from its structure. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and validation. Successful characterization relies on a multi-technique approach, combining spectroscopy (NMR, MS, IR) for structural confirmation and chromatography (RP-HPLC, Chiral HPLC) for purity and enantiomeric integrity assessment. This comprehensive approach ensures that the material produced is of sufficient quality for its demanding applications in pharmaceutical research and development.

References

-

Popkov, A. N. (2000). SYNTHESIS OF (S)-PROLINE DERIVATIVES WITH AN ALKYLATED N-BENZYL SUBSTITUENT. BENZYLATION OF (S)-INDOLINE-2-CARBOXYLIC ACID. Chemistry of Heterocyclic Compounds, 36(5), 551-554. [Link]

-

Marrone, G., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8235–8246. [Link]

-

ResearchGate. Chiral HPLC chromatogram of (R,S)-ethyl indoline-2-carboxylate and (R,S)-indoline-2-carboxylic acid. [Link]

-

PubChem. Indoline-2-carboxylic acid. [Link]

-

Pharmaffiliates. Benzyl (S)-indoline-2-carboxylate | 120925-75-9. [Link]

-

LookChem. Quality Factory Supply (S)-(-)-indoline-2-carboxylic acid. [Link]

- Google Patents. AU2004230294A1 - Novel method for the synthesis of (2S)-indoline-2- carboxylic acid and application thereof in the synthesis of perindopril.

-

National Institutes of Health. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. [Link]

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

- Google Patents. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s).

-

ResearchGate. A variety of methods for the synthesis of benzyl esters. [Link]

-

Watson International Limited. (S)-(-)-Indoline-2-carboxylic acid CAS 79815-20-6. [Link]

- Google Patents. Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

Changzhou Union Chemicals Co Ltd. S-INDOLINE-2-CARBOXYLIC ACID BENZYL ESTER. [Link]

-

ACS Publications. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. [Link]

-

Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (S)-INDOLINE-2-CARBOXYLIC ACID BENZYL ESTER | 120925-75-9 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (S)-(-)-Indoline-2-carboxylic acid CAS#: 79815-20-6 [m.chemicalbook.com]

- 6. SYNTHESIS OF (<i>S</i>)-PROLINE DERIVATIVES WITH AN ALKYLATED N-BENZYL SUBSTITUENT. BENZYLATION OF (<i>S</i>)-INDOLINE-2-CARBOXYLIC ACID | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to (S)-Indoline-2-carboxylic acid benzyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(S)-Indoline-2-carboxylic acid benzyl ester is a chiral molecule of significant interest in synthetic organic chemistry, particularly as a key intermediate in the synthesis of pharmaceuticals such as the angiotensin-converting enzyme (ACE) inhibitor, Perindopril.[1][2] The precise structural elucidation and purity assessment of this compound are paramount for its application in multi-step syntheses where chirality and the absence of impurities are critical. This technical guide provides an in-depth analysis of the spectroscopic data for (S)-Indoline-2-carboxylic acid benzyl ester, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in the fundamental principles of spectroscopy and supported by data from related structures.

Molecular Structure and Spectroscopic Correlation

The first step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. (S)-Indoline-2-carboxylic acid benzyl ester comprises an indoline core, which is a bicyclic aromatic amine, a chiral center at the 2-position of the indoline ring, and a benzyl ester functional group. Each of these components will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of (S)-Indoline-2-carboxylic acid benzyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-Indoline-2-carboxylic acid benzyl ester, both ¹H and ¹³C NMR provide a wealth of structural information.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to distinguish between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | m | 5H | Ar-H (benzyl) |

| ~7.10-6.95 | m | 2H | Ar-H (indoline) |

| ~6.70-6.60 | m | 2H | Ar-H (indoline) |

| ~5.20 | s | 2H | -O-CH₂ -Ph |

| ~4.30 | t | 1H | N-CH -C=O |

| ~3.80 | br s | 1H | NH |

| ~3.40 | dd | 1H | CH H (indoline, C3) |

| ~3.10 | dd | 1H | CHH (indoline, C3) |

Interpretation of ¹H NMR Spectrum

The proton NMR spectrum is highly characteristic. The five protons of the benzyl group's aromatic ring typically appear as a complex multiplet between 7.25 and 7.35 ppm. The benzylic methylene protons (-O-CH₂-Ph) are diastereotopic and would ideally appear as two doublets, but often present as a singlet around 5.20 ppm. The four protons on the aromatic portion of the indoline ring will appear in the aromatic region, with distinct splitting patterns depending on their substitution. The chiral proton at the C2 position of the indoline ring is expected to be a triplet around 4.30 ppm, coupled to the two diastereotopic protons at C3. These C3 protons will appear as doublets of doublets (dd) between 3.10 and 3.40 ppm due to both geminal and vicinal coupling. The NH proton of the indoline will be a broad singlet around 3.80 ppm, and its chemical shift can be concentration-dependent.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C =O (ester) |

| ~150 | Ar-C (indoline, C7a) |

| ~136 | Ar-C (benzyl, C1') |

| ~130 | Ar-C (indoline, C3a) |

| ~128.5 | Ar-C (benzyl, C2', C6') |

| ~128.2 | Ar-C (benzyl, C4') |

| ~128.0 | Ar-C (benzyl, C3', C5') |

| ~127 | Ar-C (indoline, C5) |

| ~125 | Ar-C (indoline, C4) |

| ~118 | Ar-C (indoline, C6) |

| ~109 | Ar-C (indoline, C7) |

| ~67 | -O-C H₂-Ph |

| ~60 | C H (indoline, C2) |

| ~36 | C H₂ (indoline, C3) |

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon framework. The ester carbonyl carbon is the most deshielded, appearing around 173 ppm. The aromatic carbons of both the indoline and benzyl moieties will be found in the 109-150 ppm region. The benzylic methylene carbon (-O-CH₂-Ph) will be around 67 ppm. The chiral C2 carbon of the indoline ring is expected at approximately 60 ppm, and the C3 methylene carbon will be further upfield at about 36 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong, sharp | C=O stretch (ester) |

| ~1610 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-H bend (aromatic) |

Interpretation of IR Spectrum

The IR spectrum will be dominated by a strong, sharp absorption around 1735 cm⁻¹ corresponding to the C=O stretch of the benzyl ester. The N-H stretch of the secondary amine in the indoline ring will appear as a medium, sharp peak around 3350 cm⁻¹. Aromatic C-H stretches will be visible above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. The C-O single bond stretch of the ester will be a strong band around 1250 cm⁻¹. Finally, the aromatic C-H out-of-plane bending vibrations will give rise to strong absorptions in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is recommended to observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data

| m/z | Proposed Fragment |

| 253 | [M]⁺ (Molecular Ion) |

| 162 | [M - C₇H₇]⁺ |

| 118 | [Indoline-2-yl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of Mass Spectrum

The molecular ion peak [M]⁺ is expected at an m/z of 253, corresponding to the molecular weight of the compound (C₁₆H₁₅NO₂). A common fragmentation pathway for benzyl esters is the loss of the benzyl group as a benzyl radical, followed by rearrangement to the stable tropylium ion, which would give a prominent peak at m/z 91. Another significant fragmentation would be the loss of the benzyl group to give a fragment at m/z 162. The base peak is often the tropylium ion at m/z 91 or the indoline-derived fragment at m/z 118.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of (S)-Indoline-2-carboxylic acid benzyl ester. The data presented in this guide, derived from established spectroscopic principles and analysis of related compounds, serves as a reliable reference for researchers in the fields of organic synthesis and pharmaceutical development. Adherence to the outlined experimental protocols and careful interpretation of the resulting spectra will ensure the correct identification and quality assessment of this important synthetic intermediate.

References

-

Pharmaffiliates. Benzyl (S)-indoline-2-carboxylate. [Link]

- Google Patents.

-

PubChem. Indoline-2-carboxylic acid. [Link]

- Google Patents. Method for synthesis of perindopril and its pharmaceutically acceptable salts. US6835843B2.

Sources

(S)-Indoline-2-carboxylic acid benzyl ester: A Technical Guide for Drug Development Professionals

Abstract

(S)-Indoline-2-carboxylic acid benzyl ester is a chiral molecule of significant interest in pharmaceutical synthesis, primarily serving as a key intermediate in the manufacturing of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, its critical role in drug development, and relevant analytical data for researchers and scientists in the field.

Introduction

(S)-Indoline-2-carboxylic acid benzyl ester, a derivative of the non-proteinogenic amino acid (S)-indoline-2-carboxylic acid, holds a pivotal position in the synthetic pathway of several pharmaceuticals. Its unique structural features, combining a constrained bicyclic system with a readily cleavable benzyl protecting group, make it an ideal building block for complex molecular architectures. The primary application of this compound lies in its role as a precursor to the ACE inhibitor Perindopril, a widely prescribed medication for hypertension and heart failure. Understanding the synthesis and chemical behavior of this intermediate is therefore crucial for process chemists and drug development professionals.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (S)-Indoline-2-carboxylic acid benzyl ester is essential for its effective use in synthesis and for quality control.

| Property | Value | Reference |

| CAS Number | 120925-75-9 | [1] |

| Molecular Formula | C₁₆H₁₅NO₂ | [1] |

| Molecular Weight | 253.3 g/mol | [1] |

| Appearance | Expected to be an off-white to pale yellow solid or oil | |

| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol | |

| Chirality | (S)-enantiomer |

Synthesis of (S)-Indoline-2-carboxylic acid benzyl ester

The synthesis of (S)-Indoline-2-carboxylic acid benzyl ester is typically achieved through the esterification of (S)-Indoline-2-carboxylic acid with benzyl alcohol. A common and efficient method is the Fischer-Speier esterification, which utilizes an acid catalyst and azeotropic removal of water to drive the reaction to completion.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative method for the synthesis of (S)-Indoline-2-carboxylic acid benzyl ester.

Materials:

-

(S)-Indoline-2-carboxylic acid

-

Benzyl alcohol (excess)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene or Cyclohexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-Indoline-2-carboxylic acid (1 equivalent), a suitable solvent such as toluene or cyclohexane, and a molar excess of benzyl alcohol (approximately 5-10 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.05-0.1 equivalents).

-

Azeotropic Reflux: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess benzyl alcohol.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (S)-Indoline-2-carboxylic acid benzyl ester.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (S)-Indoline-2-carboxylic acid benzyl ester.

Application in Drug Development: The Synthesis of Perindopril

The primary utility of (S)-Indoline-2-carboxylic acid benzyl ester is as a crucial intermediate in the synthesis of Perindopril, an ACE inhibitor. The benzyl ester serves as a protecting group for the carboxylic acid functionality, preventing its interference in subsequent reaction steps.

The synthesis of Perindopril involves several key transformations where the benzyl ester of the indoline moiety is a key building block. A simplified representation of its role is outlined below:

-

Hydrogenation: The indoline ring of (S)-Indoline-2-carboxylic acid benzyl ester is catalytically hydrogenated to form the corresponding (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid benzyl ester. This step establishes the required stereochemistry of the perhydroindole ring system.

-

Coupling: The resulting octahydroindole ester is then coupled with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester.

-

Debenzylation: The benzyl protecting group is removed, typically by hydrogenolysis, to yield the free carboxylic acid of Perindopril.

Logical Relationship Diagram

Caption: Role of the benzyl ester in the synthesis of Perindopril.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indoline and benzyl groups, typically in the range of 6.5-7.5 ppm. The benzylic protons of the ester group would appear as a singlet or a pair of doublets around 5.0-5.5 ppm. The protons of the indoline ring would exhibit complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester at approximately 170-175 ppm. The aromatic carbons would resonate in the 110-150 ppm region, while the aliphatic carbons of the indoline ring and the benzylic carbon would appear in the upfield region.

Mass Spectrometry (MS)

The mass spectrum, likely acquired using electrospray ionization (ESI), would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 254.3.

Conclusion

(S)-Indoline-2-carboxylic acid benzyl ester is a valuable and indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of Perindopril. Its synthesis via Fischer-Speier esterification is a robust and scalable method. A thorough understanding of its properties, synthesis, and analytical characterization is essential for drug development professionals to ensure the efficient and high-quality production of life-saving medications.

References

-

Pharmaffiliates. Benzyl (S)-indoline-2-carboxylate. [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and reagents. Amino Acids, 50(12), 1759–1767. [Link]

- Vincent, M., et al. (1982). A new synthesis of Perindopril, a potent inhibitor of angiotensin converting enzyme. Tetrahedron Letters, 23(16), 1677-1680.

Sources

(S)-Indoline-2-carboxylic Acid Benzyl Ester: A Linchpin in the Synthesis of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-Indoline-2-carboxylic acid and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of the (S)-indoline-2-carboxylic acid core, with a specific focus on the synthetic utility and role of its benzyl ester derivative. While direct biological activity of the benzyl ester is not extensively documented, its importance as a key intermediate is paramount. We will delve into the known biological activities of various molecules derived from this scaffold, including their mechanisms of action. Furthermore, this guide will furnish detailed synthetic protocols, expert insights into experimental design, and visualizations of chemical pathways to empower researchers in their drug discovery endeavors.

The (S)-Indoline-2-carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

(S)-Indoline-2-carboxylic acid is a non-proteinogenic amino acid that can be considered a constrained mimetic of both L-proline and L-phenylalanine.[1] This unique conformational rigidity, stemming from the fusion of an aromatic ring to the pyrrolidine ring, makes it an attractive building block for designing molecules with specific spatial orientations to interact with biological targets.[1] Its incorporation into peptide sequences has been shown to influence the conformation of amide bonds, a property that can be exploited in the design of peptidomimetics with enhanced stability and activity.[2]

The true value of the (S)-indoline-2-carboxylic acid scaffold, however, lies in its role as a synthetic precursor to a multitude of biologically active compounds. Its chiral nature is crucial for stereospecific drug synthesis, where the precise three-dimensional arrangement of atoms is critical for therapeutic efficacy.[3]

Biological Activities of (S)-Indoline-2-carboxylic Acid Derivatives

The versatility of the (S)-indoline-2-carboxylic acid core is evident in the diverse range of biological activities exhibited by its derivatives. This section will highlight some of the key therapeutic areas where this scaffold has made a significant impact.

Antihypertensive Agents: ACE Inhibitors

One of the most prominent applications of (S)-indoline-2-carboxylic acid is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. The well-known antihypertensive drug, Perindopril, utilizes this scaffold as a key structural component.[4][5] ACE inhibitors play a crucial role in the management of hypertension and heart failure by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4] The stereochemistry of the indoline core is essential for the high-affinity binding of Perindopril to the ACE active site.

Antiviral Activity: HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[6][7][8] These inhibitors act as integrase strand transfer inhibitors (INSTIs) by chelating two magnesium ions within the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.[7][8] Structural optimization of the indole-2-carboxylic acid scaffold has led to the development of derivatives with IC50 values in the sub-micromolar range.[7][8]

The proposed mechanism of action involves the indole core and the C2 carboxyl group directly interacting with the two Mg2+ ions, while modifications at other positions of the indole ring can enhance binding to hydrophobic pockets within the active site.[7][8]

Anti-inflammatory Properties: Dual 5-LOX/sEH Inhibition

Recent research has uncovered indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that are implicated in inflammation.[9][10] Dual inhibition is a promising strategy in the development of anti-inflammatory drugs as it can address multiple inflammatory pathways simultaneously, potentially leading to enhanced efficacy and reduced side effects.[9] Molecular docking studies suggest that the indoline moiety of these inhibitors interacts with key residues in the active site of 5-LOX, including the catalytic iron.[10]

Antiparasitic Applications: Anti-Trypanosoma cruzi Activity

Derivatives of 1H-indole-2-carboxamide have demonstrated significant in vivo activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11] In animal models, these compounds have been shown to reduce parasitemia in both the acute and chronic stages of the infection.[11] While the precise mechanism of action is still under investigation, these findings highlight the potential of the indole scaffold in the development of novel treatments for neglected tropical diseases.

(S)-Indoline-2-carboxylic Acid Benzyl Ester: A Key Synthetic Intermediate

(S)-Indoline-2-carboxylic acid benzyl ester (CAS 120925-75-9) serves as a crucial intermediate in the synthesis of the aforementioned biologically active molecules.[12] The benzyl ester group acts as a protecting group for the carboxylic acid functionality, preventing it from undergoing unwanted side reactions during subsequent chemical transformations. This protection is a common and critical strategy in multi-step organic synthesis.

The benzyl group can be readily removed under mild conditions, typically through hydrogenolysis, to regenerate the free carboxylic acid at a later stage in the synthetic sequence. This allows for the selective modification of other parts of the molecule, such as the indoline nitrogen.

Rationale for Benzyl Ester Protection

The choice of a benzyl ester as a protecting group is strategic for several reasons:

-

Stability: Benzyl esters are stable to a wide range of reaction conditions, including mildly acidic and basic conditions, making them compatible with many synthetic transformations.

-

Ease of Cleavage: The benzyl group can be removed cleanly and efficiently by catalytic hydrogenation (e.g., using H2 and a palladium catalyst), a method that is orthogonal to many other protecting groups.

-

Crystallinity: The presence of the benzyl group can often enhance the crystallinity of intermediates, facilitating their purification by recrystallization.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of (S)-Indoline-2-carboxylic acid and its subsequent esterification to the benzyl ester. These protocols are based on established literature procedures and are designed to be reproducible in a standard laboratory setting.

Synthesis of (S)-Indoline-2-carboxylic Acid

The synthesis of enantiomerically pure (S)-Indoline-2-carboxylic acid often involves the resolution of a racemic mixture.[4] An alternative approach involves an intramolecular amination of a chiral precursor.[2] A common method for obtaining the (S)-enantiomer is through enzymatic hydrolysis.[5][13]

Protocol: Enzymatic Resolution of Racemic Indoline-2-carboxylic Acid Methyl Ester [5]

This protocol involves the selective hydrolysis of the (R)-ester, leaving the desired (S)-ester unreacted.

-

Esterification of Racemic Indoline-2-carboxylic Acid:

-

To a solution of racemic indoline-2-carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure and neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain racemic indoline-2-carboxylic acid methyl ester.

-

-

Enantioselective Hydrolysis:

-

Prepare a buffer solution (e.g., sodium carbonate buffer, pH 7-9).

-

Disperse the racemic indoline-2-carboxylic acid methyl ester in the buffer.

-

Add a hydrolytic enzyme with (R)-selectivity (e.g., Savinase, Alcalase).[5]

-

Stir the mixture at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 3-85 hours), monitoring the reaction progress by chiral HPLC.[5]

-

-

Work-up and Isolation of (S)-Indoline-2-carboxylic Acid Methyl Ester:

-

Once the desired conversion is reached, extract the unreacted (S)-indoline-2-carboxylic acid methyl ester with an organic solvent (e.g., ethyl acetate).

-

The aqueous layer will contain the hydrolyzed (R)-indoline-2-carboxylic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Hydrolysis to (S)-Indoline-2-carboxylic Acid:

-

Dissolve the recovered (S)-indoline-2-carboxylic acid methyl ester in a suitable solvent (e.g., methanol/water).

-

Add an aqueous alkali solution (e.g., NaOH or LiOH) and stir at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with aqueous HCl to a pH of approximately 3-4.

-

Collect the precipitated (S)-indoline-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

-

Synthesis of (S)-Indoline-2-carboxylic Acid Benzyl Ester

Protocol: Benzylation of (S)-Indoline-2-carboxylic Acid

-

Reaction Setup:

-

Dissolve (S)-Indoline-2-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K2CO3), to the solution.

-

To the stirred suspension, add benzyl bromide.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine to remove DMF and any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure (S)-Indoline-2-carboxylic acid benzyl ester.

-

Visualizations

General Synthetic Pathway

Caption: Synthetic route to (S)-Indoline-2-carboxylic acid benzyl ester and its utility.

Role in Drug Synthesis

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 5. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. prepchem.com [prepchem.com]

Literature review on the discovery and synthesis of (S)-Indoline-2-carboxylic acid

An In-Depth Technical Guide to the Discovery and Synthesis of (S)-Indoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Indoline-2-carboxylic acid is a non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical industry, primarily as a pivotal chiral building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril. Its rigid, bicyclic structure imparts unique conformational constraints, making it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive review of the historical and contemporary synthetic strategies for obtaining enantiomerically pure (S)-Indoline-2-carboxylic acid. We will delve into classical resolution techniques, modern asymmetric syntheses utilizing chiral pool starting materials, and emerging biocatalytic methods. The underlying chemical principles, experimental considerations, and comparative analyses of these methodologies will be discussed to provide researchers with a thorough understanding of the available synthetic arsenal.

Introduction: The Significance of a Chiral Scaffold

The indoline nucleus is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1] The conformational rigidity of the indoline ring system, combined with the stereochemical information imparted by the carboxylic acid at the 2-position, makes (S)-Indoline-2-carboxylic acid a highly sought-after intermediate.

Its most prominent application is in the synthesis of Perindopril, an ACE inhibitor used to treat hypertension and heart failure. The precise stereochemistry of the indoline moiety is critical for the drug's potent inhibitory activity, as it dictates the correct orientation for binding to the enzyme's active site.[2] The demand for enantiomerically pure (S)-Indoline-2-carboxylic acid has therefore driven the development of efficient and scalable synthetic routes.

Early Approaches: Racemic Synthesis and Classical Resolution

The initial strategies for obtaining (S)-Indoline-2-carboxylic acid relied on a classical approach: the synthesis of a racemic mixture followed by resolution of the enantiomers.

Synthesis of Racemic Indoline-2-carboxylic Acid

Racemic indoline-2-carboxylic acid can be prepared through several routes, with the reduction of indole-2-carboxylic acid being a common method.

-

Reduction of Indole-2-carboxylic Acid: A well-documented method involves the reduction of the corresponding indole derivative. One such process utilizes stannous chloride (SnCl₂) in the presence of dry hydrogen chloride gas in an alcohol solvent.[3] Another approach involves the reduction of indole-2-carboxamide with phosphonium iodide and hydriodic acid, followed by hydrolysis.[3]

-

From Nitrotoluene: A multi-step synthesis starting from o-nitrotoluene and diethyl oxalate provides access to the racemic acid. This pathway involves a condensation reaction, followed by reduction using reagents like hydrazine hydrate in the presence of a ferrous hydroxide catalyst.[4]

Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for resolving racemic indoline-2-carboxylic acid is through fractional crystallization of diastereomeric salts using a chiral resolving agent.

Principle: The racemic mixture of the acid is treated with a single enantiomer of a chiral base. This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the solvent system, one diastereomer can be selectively crystallized, leaving the other in the mother liquor.

Common Resolving Agent: (R)-(+)-α-methylbenzylamine is a widely used and cost-effective resolving agent for this purpose.[2]

Experimental Protocol: Resolution of Racemic Indoline-2-carboxylic Acid[2]

-

Salt Formation: Dissolve racemic indoline-2-carboxylic acid (1.0 eq) in a suitable solvent, such as ethanol. Add (R)-(+)-α-methylbenzylamine (approx. 0.7-0.8 eq) to the solution.

-

Crystallization: Stir the mixture to allow for the formation of the diastereomeric salt. The less soluble (S)-indoline-2-carboxylic acid-(R)-α-methylbenzylamine salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration. A recrystallization step from a solvent like isopropanol can be performed to enhance diastereomeric purity.

-

Acidification: Dissolve the isolated salt in water and acidify with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 3.4.

-

Final Product: The (S)-Indoline-2-carboxylic acid will precipitate as a white solid. Filter, wash with water, and dry to obtain the enantiomerically pure product.

A significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is only 50%. To overcome this, industrial processes have been developed that include a racemization and recycling step for the unwanted (R)-enantiomer, which is recovered from the filtrate.[2] The (R)-rich mixture is heated under basic conditions (e.g., NaOH at 170°C) to racemize it, and this racemic mixture is then fed back into the resolution process, substantially increasing the overall yield.[2]

Asymmetric Synthesis: Building Chirality Directly

Asymmetric synthesis offers a more elegant and often more efficient alternative to resolution by creating the desired enantiomer directly. These methods typically employ either a chiral starting material (chiral pool synthesis) or a chiral catalyst.

Chiral Pool Synthesis

This strategy leverages naturally occurring, enantiomerically pure compounds as starting materials.

A modern and efficient approach involves the intramolecular N-arylation of a protected (S)-2-bromophenylalanine derivative.[5] This method capitalizes on the pre-existing stereocenter of the amino acid.

Mechanism: The synthesis involves a copper-catalyzed Ullmann-type coupling. The amino group of the phenylalanine derivative displaces the bromine atom on the same molecule, forming the five-membered indoline ring. The reaction is carried out in the presence of a base (e.g., K₂CO₃) and a copper(I) catalyst (e.g., CuCl).[5]

Experimental Protocol: Synthesis from (S)-2-Bromophenylalanine[5]

-

Reaction Setup: In a flask, combine (S)-2-bromophenylalanine (1.0 eq), potassium carbonate (K₂CO₃, 1.05 eq), and copper(I) chloride (CuCl, 0.01-0.02 eq) in N-methyl-2-pyrrolidone (NMP).

-

Inert Atmosphere: Flush the reactor with an inert gas, such as argon.

-

Heating: Heat the reaction mixture to 80-100°C with stirring. Monitor the reaction progress by HPLC until the starting material is fully consumed (typically 3-4 hours).

-

Workup: Cool the mixture and add water and an organic solvent like ethyl acetate. Adjust the pH to ~3 with aqueous HCl.

-

Extraction & Purification: Separate the phases and extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Further purification involves pH adjustment to precipitate the final product.

Another chiral pool approach starts with the more common amino acid, L-phenylalanine. This multi-step synthesis involves nitration followed by an intramolecular nucleophilic aromatic substitution.[1]

-

Dinitration: L-phenylalanine is first nitrated to give 2,4-dinitro-L-phenylalanine.

-

Cyclization: Intramolecular cyclization (nitro amination) of the dinitrated product yields (S)-6-nitro-indoline-2-carboxylic acid.

-

Reduction/Denitration: A one-pot transformation is then used to remove the nitro group, affording the final (S)-indoline-2-carboxylic acid with high enantiomeric excess.[1]

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for green and highly selective chemical synthesis.[6] Enzymes can perform reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions.

Similar to classical resolution, enzymes can be used to selectively react with one enantiomer in a racemic mixture. For example, the lipase from Candida antarctica (often immobilized as Novozym 435) can catalyze the enantioselective hydrolysis of racemic N-Boc-indoline-2-carboxylic acid methyl ester. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.[1] This allows for the separation of the acid and the remaining ester.

A cutting-edge biocatalytic method involves engineering enzymes to perform reactions not found in nature. Researchers have used directed evolution to create a cytochrome P411 variant, termed an "indoline synthase," capable of catalyzing the intramolecular C(sp³)–H amination of an aryl azide.[7] This reaction proceeds via an aryl nitrene intermediate that inserts into an unactivated C-H bond to form the indoline ring with good yield and high enantioselectivity.[7] While still an emerging technology, this approach highlights the future potential of biocatalysis in synthesizing chiral heterocycles.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on various factors, including scale, cost, available starting materials, and desired purity.

| Method | Starting Material | Key Advantages | Key Disadvantages | Typical Yield | Enantiomeric Excess (ee) |

| Classical Resolution | Racemic Indoline-2-CA | Uses inexpensive reagents; well-established and scalable. | Max 50% yield per cycle; requires racemization/recycling for efficiency. | 35% (single pass)[2]; 50-70% (with recycling)[2] | >99.5%[2] |

| Asymmetric Synthesis (from S-2-bromo-Phe) | (S)-2-Bromophenylalanine | High enantioselectivity; direct route. | Starting material is more expensive. | ~50-95% (in solution)[5] | >99%[5] |

| Asymmetric Synthesis (from L-Phe) | L-Phenylalanine | Starts from a common, inexpensive chiral pool material. | Multi-step process. | ~42% (overall)[1] | >99.5%[1] |

| Enzymatic Resolution | Racemic N-Boc-Indoline-2-CA Methyl Ester | Mild reaction conditions; very high selectivity. | Requires enzyme and substrate protection/deprotection steps. | ~50% (for each enantiomer) | >99.9% (for acid)[1] |

| Biocatalytic C-H Amination | 1-azido-2-propylbenzene | Novel, direct C-H functionalization; green chemistry. | Emerging technology; enzyme may not be commercially available. | ~60%[7] | ~84% (92:8 er)[7] |

Conclusion and Future Outlook

The synthesis of (S)-Indoline-2-carboxylic acid has evolved significantly from its initial reliance on classical resolution. While resolution with racemization remains a viable and industrially practiced method, asymmetric syntheses from chiral pool starting materials like (S)-2-bromophenylalanine or L-phenylalanine offer more direct and elegant routes to the enantiopure product.

Looking forward, the field is moving towards more sustainable and efficient methodologies. The development of novel catalytic asymmetric syntheses and the application of engineered enzymes, such as the "indoline synthases," represent the next frontier. These biocatalytic methods promise to deliver chiral building blocks with exceptional selectivity under environmentally benign conditions, further streamlining the production of vital pharmaceuticals that depend on the unique structural attributes of (S)-Indoline-2-carboxylic acid.

References

- Guerry, P., et al. (2007). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. U.S. Patent No. 7,196,204 B2.

- Unknown. (2011). Synthetic method of indole-2-carboxylic acid. Chinese Patent No. CN102020600A.

- ChemicalBook. (n.d.). (S)-(-)-Indoline-2-carboxylic acid synthesis. Retrieved from a page providing synthesis examples.

-

Wang, Z. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. A review article summary available on ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Schultz, A. G., & Hagmann, W. K. (1976). Synthesis of indole-2-carboxylic esters. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

Cordella, F., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality. A summary is available on ResearchGate. Available at: [Link]

-

Zhang, H., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

- Unknown. (1985). Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. U.S. Patent No. 4,535,168A.

-

Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

Thompson, M. P., et al. (2019). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. Available at: [Link]

-

Wu, S., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]

- 3. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]

- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Chiral Pool Synthesis of (S)-Indoline-2-Carboxylic Acid from L-Phenylalanine

Abstract

(S)-indoline-2-carboxylic acid is a highly valuable chiral building block, integral to the synthesis of numerous pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[1] This technical guide provides an in-depth exploration of its synthesis utilizing the chiral pool approach, a strategy that leverages readily available, enantiomerically pure natural products as starting materials. We detail a robust and efficient three-operation pathway commencing from L-phenylalanine, a commercially available and inexpensive amino acid. The synthesis proceeds through a sequence of aromatic nitration, intramolecular cyclization, and subsequent nitro group reduction to yield the target molecule with high enantiomeric purity (>99.5% ee) and a commendable overall yield of approximately 42%.[2] This document offers detailed experimental protocols, mechanistic insights, and practical considerations for researchers and professionals in drug development and organic synthesis.

Introduction: The Strategic Advantage of Chiral Pool Synthesis

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[3] The stereochemistry at the C-2 position of (S)-indoline-2-carboxylic acid is crucial for the therapeutic efficacy of many drugs, making its enantioselective synthesis a topic of significant interest. While classical methods often rely on the resolution of racemic mixtures—an inherently inefficient process that discards at least 50% of the material—chiral pool synthesis offers a more elegant and economical alternative.[1]

This strategy capitalizes on the stereochemical information already present in natural molecules. L-phenylalanine is an ideal starting material for this purpose due to two key features:

-

Inherent Chirality: It possesses the desired (S)-stereochemistry at the α-carbon, which is preserved throughout the synthetic sequence.

-

Structural Precursor: Its chemical structure contains the necessary carbon framework that can be readily manipulated to form the bicyclic indoline ring system.

The pathway detailed herein avoids the need for chiral resolving agents or asymmetric catalysis, instead directly transforming the stereocenter of L-phenylalanine into the final product.[2]

Synthetic Strategy and Mechanistic Overview

The conversion of L-phenylalanine to (S)-indoline-2-carboxylic acid is achieved via a three-stage process. The core of this strategy involves activating the phenyl ring for an intramolecular cyclization that forms the crucial C-N bond, thereby constructing the indoline core.

The overall transformation is as follows:

-

Electrophilic Aromatic Substitution: The phenyl ring of L-phenylalanine is activated by nitration. This step is critical as it introduces an electron-withdrawing group that facilitates the subsequent cyclization.

-

Intramolecular Cyclization: The amino group of the dinitrated intermediate acts as a nucleophile, attacking the activated aromatic ring to form the five-membered heterocyclic ring of the indoline system.

-

Reduction: The remaining nitro group on the newly formed indoline ring is reduced to an amine, which is then removed in a one-pot transformation to yield the final product.

The entire synthetic workflow is depicted below.

Caption: High-level workflow for the synthesis of (S)-indoline-2-carboxylic acid.

Detailed Experimental Protocols

The protocols described are based on methodologies reported in the literature, demonstrating a scalable and efficient synthesis.[2][3][4]

This step employs a potent nitrating system (urea nitrate in sulfuric acid) to achieve dinitration of the aromatic ring. The strong electron-withdrawing nature of the protonated amino acid group directs the nitration to the ortho and para positions.

Protocol:

-

Carefully add L-phenylalanine (1 equivalent) in portions to concentrated sulfuric acid (98%) at a temperature maintained between -5 to 0°C.

-

In a separate flask, prepare the nitrating agent by adding urea nitrate (2.2 equivalents) to concentrated sulfuric acid, also maintained at -5 to 0°C.

-

Slowly add the nitrating agent solution to the L-phenylalanine solution, ensuring the temperature does not exceed 5°C.

-

Stir the reaction mixture at 0-5°C for approximately 4 hours.

-

Pour the reaction mixture carefully onto crushed ice.

-

The resulting precipitate (2,4-dinitro-L-phenylalanine) is collected by filtration, washed with cold water, and dried under vacuum.

This key step involves an intramolecular nucleophilic aromatic substitution (SNAr) type reaction, which is also described as a nitro amination.[2] The amino group attacks the carbon bearing a nitro group (or a halogen in alternative procedures), leading to ring closure.

Protocol:

-

Dissolve 2,4-dinitro-L-phenylalanine (1 equivalent) in an appropriate solvent such as water or an aqueous base.

-

Heat the solution to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield (S)-6-nitro-indoline-2-carboxylic acid.

Caption: Simplified mechanism of the intramolecular cyclization step.

The final step involves the reduction of the remaining nitro group. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents in a one-pot process that leads directly to the desired product.

Protocol:

-

Suspend (S)-6-nitro-indoline-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalyst, such as Palladium on carbon (Pd/C), to the suspension.

-

Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Alternatively, other reducing agents can be used in a one-pot transformation as described in the literature.[2]

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization to afford pure (S)-indoline-2-carboxylic acid.

Data Summary and Quality Control

The efficiency of this synthetic route is high, providing excellent yields and preserving the stereochemical integrity of the starting material.

| Step | Product | Typical Yield | Enantiomeric Excess (ee) |

| 1 | 2,4-Dinitro-L-phenylalanine | ~75% | >99.5% |

| 2 | (S)-6-Nitro-indoline-2-carboxylic acid | ~66% | >99.5% |

| 3 | (S)-Indoline-2-carboxylic acid | ~86% | >99.5% |

| Overall | (S)-Indoline-2-carboxylic acid | ~42% | >99.5% |

| Data compiled from literature reports.[2][3] |

Analytical Confirmation:

-

HPLC: Chiral HPLC is essential to confirm the enantiomeric excess of the final product.

-

NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure of intermediates and the final product.

-

Mass Spectrometry: Determines the molecular weight of the synthesized compounds.

Troubleshooting and Key Experimental Considerations

-

Temperature Control: The initial nitration reaction is highly exothermic. Maintaining a low temperature (-5 to 5°C) is crucial to prevent runaway reactions and the formation of unwanted byproducts.

-

Purity of Starting Material: The use of high-purity L-phenylalanine is essential to achieve the reported yields and enantiomeric excess.

-

Reaction Monitoring: Careful monitoring of each step by TLC or HPLC is necessary to determine the reaction endpoint and ensure maximum conversion before proceeding to the next step or workup.

-

Safety: Concentrated sulfuric acid and nitrating agents are highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrogen gas used for reduction is highly flammable.

Conclusion

The chiral pool synthesis of (S)-indoline-2-carboxylic acid from L-phenylalanine represents a highly efficient, cost-effective, and stereospecific approach to obtaining this valuable pharmaceutical intermediate. The three-operation synthesis is robust and avoids the economic and environmental drawbacks associated with classical resolution methods. By preserving the stereocenter of a readily available natural product, this strategy provides a practical and scalable route for application in both academic research and industrial drug development.

References

-

Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2012). ResearchGate. [Link]

-

Liu, J.-Q., Chen, X.-Z., Ji, B., & Zhao, B.-T. (2012). Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protection. ResearchGate. [Link]

-

Liu, J.-Q., Qian, C., & Chen, X.-Z. (2010). A Facile Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine. Synthesis. [Link]

- Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid.

- Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.

Sources

Safety, handling, and MSDS for (S)-Indoline-2-carboxylic acid benzyl ester

An In-Depth Technical Guide to the Safe Handling of (S)-Indoline-2-carboxylic Acid Benzyl Ester

Foreword: A Proactive Stance on Laboratory Safety

In the landscape of drug discovery and development, the novel molecules we synthesize are the keys to unlocking future therapies. (S)-Indoline-2-carboxylic acid benzyl ester, a chiral building block and intermediate, represents one such key.[1] However, the potential of a compound is intrinsically linked to our ability to handle it safely and responsibly. This guide is crafted for the hands that will weigh, dissolve, and react with this molecule—the researchers and scientists at the bench. It moves beyond a mere recitation of safety data, adopting a proactive, science-first approach. Our directive is not just to follow protocols but to understand the why behind them, ensuring that every experimental step is a self-validating system of safety and scientific integrity.

Important Note on Data Extrapolation: As of the compilation of this guide, a comprehensive, peer-reviewed Safety Data Sheet (SDS) specifically for (S)-Indoline-2-carboxylic acid benzyl ester (CAS 120925-75-9) is not widely available.[1][2] Therefore, this document is built upon a foundation of data from its parent compound, (S)-(-)-Indoline-2-carboxylic acid (CAS 79815-20-6).[3][4][5][6][7] This scientific extrapolation is a common and necessary practice in chemical safety assessment, as the toxicological profile of the core indoline moiety is expected to be the primary driver of the benzyl ester's hazards. The fundamental principles of handling, personal protective equipment, and emergency response are based on the known risks of the parent acid, providing a robust and cautious framework. Researchers are, however, strongly urged to obtain a compound-specific SDS from their supplier when available.

Compound Identification and Physicochemical Profile

A thorough understanding of a compound's identity and properties is the bedrock of its safe handling.

| Property | (S)-Indoline-2-carboxylic acid Benzyl Ester | (S)-(-)-Indoline-2-carboxylic acid (Parent Compound) |

| Synonyms | (S)-Benzyl indoline-2-carboxylate[1] | (S)-2,3-Dihydro-1H-indole-2-carboxylic acid; (S)-2-Carboxyindoline; L-Indoline-2-carbox[3] |

| CAS Number | 120925-75-9[1] | 79815-20-6[3] |

| Molecular Formula | C₁₆H₁₅NO₂[1] | C₉H₉NO₂[3] |

| Molecular Weight | 253.3 g/mol [1] | 163.18 g/mol [3][5] |

| Appearance | Not specified; likely a solid | Beige to brown powder[6] |

| Melting Point | Not available | 177 °C (decomposes)[8] |

| Solubility | Not available | Not available |

Hazard Identification and GHS Classification

Based on the data for the parent compound, (S)-Indoline-2-carboxylic acid benzyl ester should be treated as a hazardous chemical. The Globally Harmonized System (GHS) classifications for the parent acid provide our primary hazard warnings.[3][5][7]

GHS Hazard Statements:

-

H317 - May cause an allergic skin reaction. [5][6] Classified as a Skin Sensitizer, Category 1.[4][5] This indicates that repeated skin contact may lead to the development of an allergic rash or other immune responses in susceptible individuals.[3]

-

H361 - Suspected of damaging fertility or the unborn child. [5][6] Classified as a Reproductive Toxin, Category 2.[4][5] This is a significant long-term hazard, requiring stringent controls to prevent any exposure, particularly for researchers of reproductive age.

-